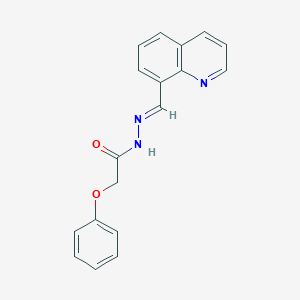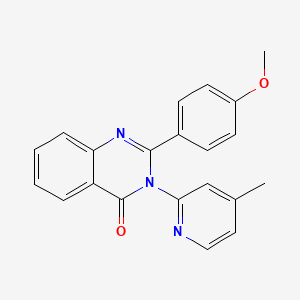![molecular formula C21H29N3OS B5553398 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)
1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in 1994 by scientists at Merck & Co., Inc. and has since been used extensively in scientific research.
Aplicaciones Científicas De Investigación
Histamine H3 Antagonists
Compounds containing piperidine and imidazole structures have been explored for their potential as histamine H3 antagonists. For instance, a study detailed the synthesis and in vitro efficacy of 4-phenoxypiperidines as potent, conformationally restricted non-imidazole histamine H3 antagonists. These compounds, featuring a 4-phenoxypiperidine core, demonstrated in vivo efficacy in rat models, showcasing the potential of piperidine derivatives in modulating histamine-related biological responses (Dvorak et al., 2005).
Anticancer Activity
Research into piperidine derivatives has also highlighted their potential in cancer treatment. One study synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which were evaluated for anticancer activity. Some derivatives exhibited significant activity against various cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Kumar et al., 2013).
Neuroprotectants
Compounds with piperidine motifs have been investigated for their neuroprotective properties as well. For example, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol was identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, highlighting its promise as a neuroprotective agent. This research underscores the utility of piperidine derivatives in addressing neurological conditions (Chenard et al., 1995).
Antimicrobial Agents
Piperidine-based structures have been synthesized and evaluated for their antimicrobial activity. A study involving the synthesis of novel 1,5-benzodiazepines with imidazole-containing piperidine derivatives found these compounds to exhibit promising antimicrobial properties. This suggests the potential application of such molecules in developing new antimicrobial agents (Konda et al., 2011).
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds, including possibly “1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine”, could have potential for future drug development.
Propiedades
IUPAC Name |
1-[4-(2-methylphenyl)sulfanylpiperidin-1-yl]-2-(2-propan-2-ylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS/c1-15(2)20-22-11-14-24(20)17(4)21(25)23-12-9-18(10-13-23)26-19-8-6-5-7-16(19)3/h5-8,11,14-15,17-18H,9-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHBEOWVQRCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2CCN(CC2)C(=O)C(C)N3C=CN=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)
![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)

![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)


![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)
![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)
![methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate](/img/structure/B5553390.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)
![(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553406.png)
![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)
